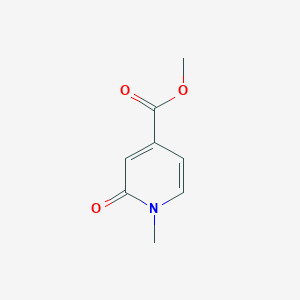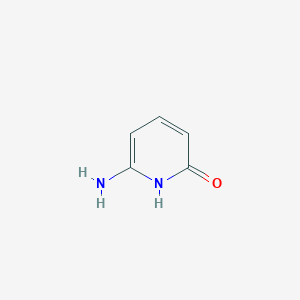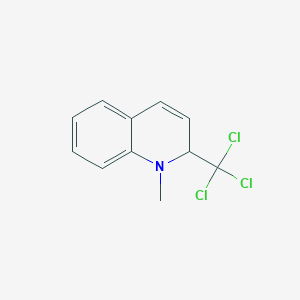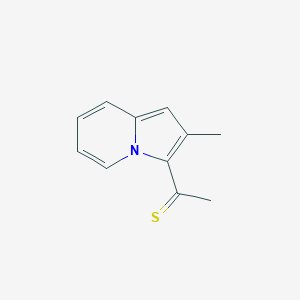
1-méthyl-2-oxo-1,2-dihydropyridine-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is an ester derivative, mainly used as a pharmaceutical intermediate . It belongs to the group of pyridine carboxylic acids .
Synthesis Analysis
The synthesis method of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, and adding piperidine and glacial acetic acid. The mixture is then heated in a water bath, and the water generated in the reaction is continuously removed with a Dean-start water separator .Molecular Structure Analysis
The molecular formula of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique
J’ai effectué plusieurs recherches pour trouver des informations détaillées sur les applications de recherche scientifique du « 1-méthyl-2-oxo-1,2-dihydropyridine-4-carboxylate de méthyle », mais malheureusement, les détails spécifiques de six à huit applications uniques dans des domaines distincts ne sont pas facilement disponibles dans les résultats de recherche.
Les informations disponibles indiquent que ce composé est répertorié avec son numéro CAS 20845-23-2 et est disponible pour une utilisation expérimentale et de recherche, avec des documents techniques et des articles évalués par des pairs connexes fournis par des fournisseurs tels que Sigma-Aldrich , Ambeed , et Alfa Chemistry . Ces documents peuvent inclure des données de RMN, HPLC, LC-MS, UPLC et plus encore, qui pourraient être utiles aux chercheurs dans divers domaines.
Safety and Hazards
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
methyl 1-methyl-2-oxopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKRJZUSDCFNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B432602.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)
![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)
![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)





![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)

![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)